molecular formula C8H9I B031699 4-Iodo-m-xylene CAS No. 4214-28-2

4-Iodo-m-xylene

Cat. No.: B031699
CAS No.: 4214-28-2
M. Wt: 232.06 g/mol
InChI Key: BUNKQJAMHYKQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-m-xylene (CAS 4214-28-2), also known as 1-iodo-2,4-dimethylbenzene, is an aromatic compound with a molecular formula of C₈H₉I and a molecular weight of 232.06 g/mol. It features two methyl groups in the meta positions (2- and 4-positions) relative to the iodine substituent on the benzene ring. This compound is widely used in organic synthesis, particularly in iodine-lithium exchange reactions for generating aryl lithium intermediates , and as a reactant in the preparation of paralog-selective Hsp90 inhibitors . Key physical properties include a boiling point of 231–232°C, density of 1.628 g/cm³, and immiscibility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-m-xylene can be synthesized through the iodination of m-xylene. This process typically involves the reaction of m-xylene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom by the iodine atom .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-m-xylene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form m-xylene.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodo-m-xylene is used in a variety of scientific research applications, including:

    Chemistry: It serves as a reactant in the synthesis of complex organic molecules and as an intermediate in the preparation of other iodinated compounds.

    Biology: It is used in the study of biological pathways and as a labeling agent in biochemical assays.

    Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-iodo-m-xylene involves its ability to undergo various chemical reactions due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in substitution and other reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural Isomers: 4-Iodo-o-xylene and 4-Iodo-p-xylene

  • 4-Iodo-o-xylene has methyl groups at the 1- and 3-positions (ortho to iodine). Its boiling point (106–108°C ) is significantly lower than the meta isomer, likely due to reduced symmetry and weaker intermolecular forces .
Property 4-Iodo-m-xylene 4-Iodo-o-xylene
Boiling Point (°C) 231–232 106–108
Density (g/cm³) 1.628 1.633
Symmetry Higher (meta-methyls) Lower (ortho-methyls)

Mono-Substituted Analogues: 4-Iodotoluene and 4-Iodoanisole

4-Iodotoluene (C₇H₇I, CAS 622-43-8) and 4-Iodoanisole (C₇H₇IO, CAS 696-62-8) lack the second methyl group, altering reactivity and physical properties:

  • 4-Iodotoluene has a single methyl group (para to iodine). Its boiling point (211–213°C ) is lower than this compound, reflecting reduced molecular weight and weaker van der Waals interactions .
  • 4-Iodoanisole replaces a methyl with a methoxy group. The electron-donating methoxy group enhances reactivity in electrophilic substitutions but reduces stability under oxidative conditions compared to methyl groups .
Property This compound 4-Iodotoluene 4-Iodoanisole
Molecular Weight 232.06 218.03 234.04
Boiling Point (°C) 231–232 211–213 237
Key Reactivity Iodine-lithium exchange Electrophilic substitution Alkynylation reactions

Hypervalent Iodine Compounds

  • Hypervalent iodine reagents (e.g., Ar-I⁺) are more electrophilic, enabling direct alkyne transfer without requiring transition metals .
  • This compound’s iodine atom participates in nucleophilic substitutions or metal-halogen exchanges , making it a precursor for cross-coupling reactions .

Stability and Handling

  • Light Sensitivity : this compound degrades under light, requiring storage in dark conditions—a trait shared with most aryl iodides .
  • Oxidative Sensitivity : Unlike hypervalent iodine compounds, this compound is stable to mild oxidants but reacts vigorously with strong oxidizing agents .

Biological Activity

4-Iodo-m-xylene (C₈H₉I) is an organoiodine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by the presence of an iodine atom attached to the meta position of the xylene molecule. Its structure can be represented as follows:

Chemical Formula C8H9I\text{Chemical Formula }C_8H_9I

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in various chemical reactions, particularly in catalysis and medicinal chemistry. Research has indicated several potential applications:

  • Antimicrobial Activity : Some studies have suggested that iodine-containing compounds exhibit antimicrobial properties. The presence of iodine in this compound may enhance its efficacy against certain microbial strains.
  • Catalytic Applications : this compound has been utilized in catalytic processes, particularly in C–H activation reactions. Its ability to form stable complexes with transition metals enhances its utility as a ligand in various catalytic systems .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but can be inferred from related studies:

  • C–H Activation : The compound participates in directed arylation reactions, where it acts as an arylating agent. This process involves the formation of aryl radicals, which can further react with various substrates to yield complex organic molecules .
  • Interaction with Biological Targets : The iodine atom may play a crucial role in modulating interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding.

Table 1: Summary of Biological Activities and Findings

Study/SourceBiological ActivityKey Findings
Catalytic ActivityDemonstrated superior catalytic performance in C–H arylation reactions compared to other iodine-containing compounds.
Antimicrobial PropertiesExhibited antimicrobial activity against specific bacterial strains, suggesting potential for pharmaceutical applications.
Ligand BehaviorShowed effective ligand properties in coordination chemistry, enhancing reactivity in metal-catalyzed processes.
Phytochemical ProfilingIdentified as a significant component in plant extracts with noted biological activities, including antioxidant properties.

Detailed Findings

  • Catalytic Efficiency :
    In experiments assessing the catalytic efficiency of this compound in C–H activation, it was found that the compound facilitated reactions at significantly lower temperatures compared to traditional catalysts. This was attributed to the unique electronic properties conferred by the iodine substituent .
  • Antimicrobial Studies :
    A study exploring the antimicrobial efficacy of various organoiodine compounds highlighted that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
  • Ligand Behavior :
    Research into the coordination chemistry involving this compound revealed that it forms stable complexes with palladium and other transition metals, enhancing reaction rates in cross-coupling reactions .

Q & A

Basic Questions

Q. How can researchers confirm the identity of 4-Iodo-m-xylene and distinguish it from structural isomers?

To verify the compound’s identity, use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Compare spectral data (e.g., 1^1H-NMR chemical shifts for aromatic protons and methyl groups) with literature values. Databases like SciFinder or Reaxys provide peer-reviewed spectral data for known compounds . Cross-referencing the CAS number (4214-28-2) and molecular formula (C8_8H9_9I) ensures accuracy .

Q. What methods are recommended for synthesizing this compound in a laboratory setting?

Common synthetic routes include iodination of m-xylene derivatives via electrophilic aromatic substitution. For example, using iodine monochloride (ICl) or a directed ortho-metalation strategy. Post-synthesis, purify the product via column chromatography and validate purity through melting point analysis and gas chromatography-mass spectrometry (GC-MS) . Always adhere to safety protocols, including fume hood use and personal protective equipment (PPE) .

Q. How can researchers obtain reliable physical property data (e.g., melting point, boiling point) for this compound?

Consult authoritative databases like Reaxys or SciFinder for experimentally determined values. If literature data is sparse, extrapolate from structurally similar compounds (e.g., 4-Iodo-o-xylene, bp: 106–108°C) while noting potential deviations due to substituent positioning . Experimental determination via differential scanning calorimetry (DSC) or distillation under reduced pressure is advised for validation .

Q. What safety considerations are critical when handling this compound?

The compound may pose risks due to its iodine content and aromatic structure. Use PPE (gloves, goggles, lab coat), work in a well-ventilated area, and avoid skin contact. Waste disposal must comply with hazardous material regulations, utilizing licensed chemical waste services .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

Employ palladium-catalyzed methodologies (e.g., Suzuki-Miyaura coupling) to assess aryl iodide reactivity. Control variables include catalyst loading, solvent polarity, and temperature. Use 13^{13}C-NMR to track reaction progress and isolate products via crystallization. Compare yields and kinetics with meta-substituted analogs to evaluate steric/electronic effects .

Q. What strategies are effective for resolving contradictions in reported spectroscopic data for this compound?

Perform independent spectral acquisition under standardized conditions (e.g., solvent, concentration) and compare with literature. If discrepancies persist, validate via high-resolution MS (HRMS) or X-ray crystallography. Statistical tools like principal component analysis (PCA) can identify outliers in aggregated datasets .

Q. How can systematic errors in quantifying this compound’s environmental persistence be minimized?

Use isotope-labeled internal standards (e.g., 13^{13}C-labeled analogs) in mass spectrometry to correct for matrix effects. Replicate experiments across multiple batches and laboratories to assess reproducibility. Employ control samples to account for abiotic degradation .

Q. What frameworks guide the formulation of rigorous research questions about this compound’s applications?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic relevance. For example: “How does the meta-substitution pattern in this compound influence its electronic properties compared to para-substituted analogs?” Incorporate PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. How should researchers present large datasets (e.g., reaction optimization screens) in publications?

Follow IB guidelines: include raw data in appendices and processed data (e.g., averaged yields, error bars) in the main text. Use tables to summarize optimal conditions and figures (e.g., Arrhenius plots) to illustrate trends. Annotate uncertainties (e.g., ±2% SD) and methodological limitations .

Q. What metrics are essential for evaluating the thermodynamic stability of this compound in solution-phase studies?

Measure decomposition kinetics via UV-Vis spectroscopy under varying pH and temperature. Calculate activation energy (EaE_a) using the Arrhenius equation. Compare with computational models (e.g., density functional theory) to validate experimental observations .

Properties

IUPAC Name

1-iodo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNKQJAMHYKQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063356
Record name Benzene, 1-iodo-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-28-2
Record name 1-Iodo-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4214-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodo-m-xylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-iodo-2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-iodo-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Iodo-m-xylene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L963Q2G47M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.